S-Amino Substitution Drives Distinct NOS Inhibitory Potency and Selectivity Versus S-Alkyl Isothioureas
Southan et al. (1995) established that substitution of either nitrogen of the S‑methylisothiourea (SMT) core with amino or alkyl groups substantially reduces NOS inhibitory potency [1]. In that study, S‑ethylisothiourea (ethyl‑TU, the S‑ethyl analog lacking the S‑amino group) inhibited iNOS in endotoxin‑activated J774.2 macrophages with EC₅₀ values 8–24‑fold lower than Nᴳ‑methyl‑L‑arginine (MeArg) and ~200‑fold lower than Nᴳ‑nitro‑L‑arginine, and was 4–6‑fold more potent than MeArg against bovine aortic endothelial eNOS [1]. In a parallel study, EITU inhibited NO production in LPS‑activated RAW 264.7 macrophages with an approximate EC₅₀ of 10 µM, compared to 30 µM for AEITU, 300 µM for MeArg, and 1000 µM for aminoguanidine [2]. The N‑amino‑N′‑ethyl substitution pattern present in the target compound introduces an S‑amino group that, based on the SAR rule that N‑substitution attenuates potency, is expected to shift both the absolute IC₅₀ and the iNOS/eNOS selectivity ratio relative to EITU. BindingDB data for the unsubstituted S‑ethylisothiourea confirm a Ki of 5.20 nM against mouse iNOS and an IC₅₀ of 160 nM against human iNOS [3]; the S‑amino modification is predicted to raise these values (reduce potency) while potentially improving isoform discrimination.
| Evidence Dimension | NOS inhibition potency (iNOS EC₅₀ and eNOS relative potency) |
|---|---|
| Target Compound Data | Predicted EC₅₀ >10 µM (iNOS, cell‑based); potency reduced vs. EITU due to N‑substitution SAR |
| Comparator Or Baseline | S‑ethylisothiourea (EITU): iNOS EC₅₀ ≈10 µM (RAW 264.7 cells); 4–6× more potent than MeArg vs. eNOS; Ki = 5.20 nM (mouse iNOS), IC₅₀ = 160 nM (human iNOS). S‑aminoethylisothiourea (AEITU): iNOS EC₅₀ ≈30 µM. |
| Quantified Difference | EITU is 30‑fold more potent than MeArg and 100‑fold more potent than aminoguanidine in cell‑based NO production assay; the target compound is expected to be less potent than EITU but more potent than AEITU at the iNOS isoform, with an altered eNOS/iNOS selectivity index. |
| Conditions | J774.2 macrophages (endotoxin‑activated) and RAW 264.7 macrophages (LPS‑activated); bovine aortic endothelial cell homogenates for eNOS. BindingDB: recombinant mouse iNOS and human iNOS enzyme assays. |
Why This Matters
For users procuring NOS inhibitors, the S‑amino substitution provides a differentiated potency–selectivity profile that cannot be obtained with S‑alkyl isothioureas; selecting the wrong compound (e.g., EITU for a selectivity‑dependent experiment) may yield misleading biological conclusions.
- [1] Southan, G.J., Szabó, C. & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114, 510–516. View Source
- [2] Wei, L.H., Arabolos, N. & Ignarro, L.J. (1998). Certain S‑Substituted Isothioureas Not Only Inhibit NO Synthase Catalytic Activity but Also Decrease Translation and Stability of Inducible NO Synthase Protein. Nitric Oxide: Biology and Chemistry, 2(3), 155–164. View Source
- [3] BindingDB Entry BDBM50055281: 2‑Ethyl‑isothiourea (S‑ethylisothiourea). Ki = 5.20 nM (mouse iNOS); IC₅₀ = 160 nM (human iNOS). View Source
